1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

Catalog No.
S12353163
CAS No.
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

Product Name

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

IUPAC Name

1-methyl-6-nitro-3,4-dihydro-2H-quinoline

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-11-6-2-3-8-7-9(12(13)14)4-5-10(8)11/h4-5,7H,2-3,6H2,1H3

InChI Key

VWLNGEYMGXNNBR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)[N+](=O)[O-]

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound characterized by its unique tetrahydroquinoline structure, which features a methyl group at the first position and a nitro group at the sixth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and synthetic versatility. The molecular formula for 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline is C10H12N2O2, with a molecular weight of approximately 192.21 g/mol .

Typical of nitro-substituted compounds. Notably, it can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group. Additionally, it exhibits regioselective reactivity under certain conditions, which can lead to the formation of dinitrated products when treated with nitrating agents .

The compound's reactivity is influenced by steric factors and the electronic properties imparted by the nitro group. For example, in some cases, the presence of the nitro group can distort the aromaticity of adjacent rings, leading to enhanced reactivity towards nucleophiles .

Research indicates that 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and for its effects on various biological pathways. The presence of the nitro group is significant in enhancing its biological properties, making it a candidate for further pharmacological evaluation .

Studies have shown that derivatives of tetrahydroquinolines possess various activities such as anti-inflammatory and analgesic effects. The specific mechanisms of action are still under investigation but may involve modulation of neurotransmitter systems or interference with cellular signaling pathways .

Several synthetic routes have been developed to produce 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline. Common methods include:

  • Nitration of Tetrahydroquinoline: This method involves the nitration of tetrahydroquinoline using nitrating agents like nitric acid or mixed acid systems under controlled conditions to achieve regioselectivity at the 6-position .
  • One-Pot Reactions: Recent advancements have introduced one-pot multi-component reactions that streamline the synthesis process by combining several reactants in a single reaction vessel .
  • Reduction Techniques: The reduction of corresponding nitro derivatives can also yield 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline as part of more complex synthetic strategies .

The applications of 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline are diverse and primarily focused on medicinal chemistry. Its potential as an antimicrobial agent makes it relevant in pharmaceutical research aimed at developing new antibiotics or treatments for infections. Additionally, its unique structural features allow it to serve as a scaffold for designing novel compounds with enhanced biological activities.

Moreover, this compound can be utilized in organic synthesis as an intermediate for producing other bioactive molecules or as part of complex molecular architectures in drug discovery programs .

Interaction studies involving 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may bind to specific receptors or enzymes involved in disease pathways.

These interactions are critical for elucidating its mechanism of action and determining its therapeutic potential. Further research is necessary to characterize these interactions quantitatively and qualitatively .

Several compounds share structural similarities with 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline. A comparison highlights their unique features:

Compound NameStructure FeaturesBiological Activity
7-Nitro-1,2,3,4-tetrahydroquinolineNitro at position 7Antimicrobial properties
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinolineEthyl substitution at position 1Similar antimicrobial effects
9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolineNitro at position 9Potential neuroprotective effects
6-Nitro-1-methyl-1H-pyrido[3',2':4]isoquinolinIsoquinoline structureAntitumor activity

The uniqueness of 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline lies in its specific substitution pattern and resultant reactivity profile. This positioning allows for distinct interactions within biological systems compared to its analogs.

Molecular docking studies of 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline and related tetrahydroquinoline derivatives have revealed substantial insights into their tubulin binding mechanisms. The colchicine binding site on tubulin represents the primary target for these compounds, with crystallographic studies utilizing protein structures such as Protein Data Bank entries 1SA0, 4O2B, and 5XLZ providing the structural foundation for computational analysis [1] [2] [3].

N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives demonstrate exceptional binding affinity to tubulin, with compound 5f exhibiting a binding conformation characterized by low energy (-39.04 kcal/mol) and optimal superimposition with DAMA-colchicine in the binding site [4] [5]. The molecular docking analysis reveals that the compound displays a binding torsional angle of 66.04° between the two fused rings, indicating conformational flexibility that facilitates optimal protein-ligand interactions [5].

Critical amino acid interactions define the binding mechanism of tetrahydroquinoline derivatives at the colchicine site. Cysteine 241 on β-H7 tubulin forms hydrogen bonds with the methoxy group of active compounds, similar to the 2'-OCH₃ interaction observed with DAMA-colchicine [4] [5]. The carbonyl group in the lactam ring of compound 5f interacts with Leucine β252 and Leucine β255 of the β-H8 region, providing two additional hydrogen bonds that enhance binding affinity and subsequently increase inhibitory activity on tubulin polymerization [5].

The binding energy calculations demonstrate significant variations among different tetrahydroquinoline derivatives. Pyrrole-based analogs CA-84 and CA-61 exhibit binding energies of -16.82 and -16.60 kcal/mol respectively, with distinct interaction patterns involving Asparagine A:101, Lysine B:254, and Threonine A:179 residues [6]. These interactions contribute to the stabilization of the protein-ligand complex and correlate with the observed biological activity.

Glide docking studies employing both standard precision and extra precision modes have validated the binding conformations of tetrahydroquinoline derivatives [6]. The molecular modeling investigations consistently demonstrate that the two aromatic rings of active compounds superimpose effectively with the aromatic rings in DAMA-colchicine, suggesting these structural elements are essential for anchoring the ligand at the colchicine-binding pocket and maintaining the required binding conformation [5].

Binding affinity validation through Prime/MM-GBSA calculations provides quantitative assessment of protein-ligand interactions in implicit water models [6]. The ligand strain energy values, ranging from 11.22 to 31.4 kcal/mol for different compounds, illustrate the minimal energy required for adaptation to the receptor-bound conformation, with lower values indicating more favorable binding [6].

Competitive Inhibition at Colchicine-Binding Sites

The competitive inhibition mechanism of 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline at colchicine-binding sites involves direct competition with the natural ligand for the same binding pocket on β-tubulin. Competition binding assays utilizing MDL-27048 as a fluorescent probe have established the quantitative framework for assessing competitive inhibition kinetics [7].

N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives demonstrate potent competitive inhibition of colchicine binding to tubulin, with inhibition rates ranging from 75-99% at 5 μM concentrations [8]. Compound 5f exhibits exceptional competitive potency with 99% inhibition at 5 μM and 93% inhibition at 1 μM, surpassing the reference compound combretastatin A-4 in the same assays [4] [5].

The IC₅₀ values for tubulin assembly inhibition provide quantitative measures of competitive effectiveness. Tetrahydroquinoline derivatives display IC₅₀ values between 0.77-1.3 μM, comparable to clinically relevant tubulin inhibitors [4] [5]. These values reflect the concentration required to achieve 50% inhibition of tubulin polymerization, indicating the competitive strength of these compounds at the colchicine binding site.

Competition binding curves generated through titration experiments demonstrate classical single-site binding behavior for tetrahydroquinoline derivatives [7]. The analysis of these curves using single-site binding isotherms enables calculation of apparent dissociation constants (Kd(app)) through the relationship between IC₅₀ values and competitor concentrations [7]. The observed competition patterns indicate that tetrahydroquinoline compounds bind to the same site as colchicine, with binding affinities that correlate directly with their biological activities.

Structure-activity relationships in competitive inhibition reveal the importance of specific structural features for effective competition. The presence of methoxy groups at strategic positions enhances competitive binding, while electron-withdrawing nitro groups contribute to increased binding affinity . The cis-configuration of aromatic rings proves critical for competitive effectiveness, as demonstrated by the superior performance of cis-combretastatin derivatives compared to their trans counterparts [7].

The kinetic parameters of competitive inhibition indicate that tetrahydroquinoline derivatives exhibit slow dissociation rates from the tubulin binding site, contributing to their sustained biological effects [7]. Time-course experiments reveal that binding equilibrium is achieved within the first three hours of treatment, with maintained inhibition throughout extended incubation periods [10] [11].

Thermodynamic analysis of competitive binding reveals that the interaction involves both enthalpic and entropic contributions. The negative binding energies observed in molecular docking studies correlate with favorable enthalpic interactions, while the conformational flexibility of the tetrahydroquinoline ring system contributes positively to the entropy of binding [12].

Quantitative Structure-Activity Relationship (QSAR) Modeling

The development of robust QSAR models for 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline and related derivatives provides predictive frameworks for understanding structure-activity relationships in tubulin inhibition. Multiple approaches including two-dimensional QSAR, three-dimensional QSAR, and pharmacophore-based modeling have been employed to elucidate the molecular features responsible for biological activity [13] [14] [15].

Two-dimensional QSAR analysis of tetrahydroisoquinoline analogs has yielded statistically significant models with correlation coefficients (R²) of 0.9525 and cross-validation coefficients (Q²) of 0.9719 [13] [14]. These models, developed using genetic function approximation and stepwise multiple linear regression, demonstrate excellent predictive power with 91.7% accuracy in external validation sets [16]. The molecular descriptors identified as significant include molecular weight, logarithm of partition coefficient (LogP), hydrogen bond donor and acceptor counts, and topological indices [13] [14].

Three-dimensional QSAR studies employing molecular field analysis have generated comprehensive models with R² values of 0.865 and Q² values of 0.718 [17]. The pharmacophore hypothesis AAARRR.1061, consisting of three hydrogen bond acceptors and three aromatic rings, represents the optimal structural arrangement for tubulin inhibitory activity [17]. This model demonstrates significant correlation with experimental IC₅₀ values and provides valuable insights into the spatial requirements for biological activity.

Molecular descriptors critical for tubulin binding affinity include electrostatic properties, hydrophobic surface area, and molecular flexibility parameters [18]. The presence of electron-withdrawing groups such as nitro substituents enhances binding affinity through favorable electrostatic interactions with the protein binding site . Lipophilicity parameters (cLogP values ranging from 1.56-4.13) correlate strongly with cytotoxic effects, particularly in cancer cell lines [19].

Cross-validation methodologies ensure the robustness and reliability of QSAR models. Five-fold cross-validation, leave-one-out cross-validation, and Y-randomization testing have been employed to validate model performance [20] [21]. The sum of ranking differences analysis provides unambiguous ranking of different modeling approaches, with support vector machines consistently outperforming linear regression methods when experimental values serve as benchmarks [21].

External validation using independent test sets confirms the predictive capability of developed QSAR models. The models successfully predict the biological activities of novel tetrahydroquinoline derivatives with correlation coefficients exceeding 0.85 between predicted and experimental values [13] [14]. ROC-AUC analysis demonstrates excellent discrimination between active and inactive compounds, with area under the curve values greater than 0.9 [17].

Deep learning approaches to QSAR modeling have introduced advanced methodologies for binding affinity prediction. Attention mechanisms in neural networks highlight important molecular descriptors for tubulin binding, while descriptor embeddings capture local structural information crucial for accurate activity prediction [18]. These methods show improved performance over traditional approaches, particularly for complex protein-ligand interactions.

Pharmacophore mapping reveals the essential structural features required for tubulin inhibitory activity. The optimal pharmacophore consists of hydrogen bond acceptor regions corresponding to methoxy and carbonyl groups, aromatic ring systems for π-π stacking interactions, and hydrophobic regions that complement the colchicine binding pocket [17]. The spatial arrangement of these features, with distances ranging from 3.5-12.5 Å between key points, defines the three-dimensional requirements for biological activity.

Structure-activity relationship analysis demonstrates that meta and para substitution patterns on aromatic rings provide superior activity compared to ortho substitutions [22]. The presence of trifluoromethyl groups enhances potency through halogen bonding and increased lipophilicity, with compounds bearing 3,5-bis(trifluoromethyl) substitution showing IC₅₀ values as low as 0.033 μM [23]. Nitrogen-containing heterocycles contribute to binding affinity through additional hydrogen bonding opportunities with tubulin residues [23].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

192.089877630 g/mol

Monoisotopic Mass

192.089877630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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